molecular formula C5H12OSi B079254 Acetyltrimethylsilane CAS No. 13411-48-8

Acetyltrimethylsilane

Cat. No.: B079254
CAS No.: 13411-48-8
M. Wt: 116.23 g/mol
InChI Key: REDWSDBFBCDPNI-UHFFFAOYSA-N
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Description

Acetyltrimethylsilane is an organosilicon compound with the chemical formula (CH₃)₃SiCOCH₃. It is commonly used as a protective agent for alcohols and amines in organic synthesis. This compound is also utilized as a reagent in various reactions, including trimethylsilylation, condensation, carbon-carbon bond formation, and reductive amination reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyltrimethylsilane is typically synthesized by reacting trimethylchlorosilane with acetic anhydride. The reaction conditions can be adjusted according to the needs of the laboratory . Another method involves the oxidation of 1-trimethylsilylethanol .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction between trimethylchlorosilane and acetic anhydride is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Acetyltrimethylsilane undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include chlorotrimethylsilane, tert-butyllithium, and various acids and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound include dihydrophenanthrenes, unsymmetrical biaryls, and various silicon-containing compounds .

Scientific Research Applications

Acetyltrimethylsilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl Chloride: Used in similar reactions but with different reactivity and applications.

    Trimethylsilyl Cyanide: Another organosilicon compound with distinct uses in organic synthesis.

    Tris(trimethylsilyl)silane: Used as a reducing agent in organic synthesis.

Uniqueness

Acetyltrimethylsilane is unique due to its ability to act as both a protective agent and a reagent in various organic reactions. Its versatility and stability make it a valuable compound in both laboratory and industrial settings .

Properties

IUPAC Name

1-trimethylsilylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OSi/c1-5(6)7(2,3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDWSDBFBCDPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13411-48-8
Record name Acetyltrimethylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of acetyltrimethylsilane?

A1: The molecular formula of this compound is C5H12OSi, and its molecular weight is 116.23 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including mass spectrometry and infrared spectroscopy . These techniques provide insights into its fragmentation pattern, functional groups, and bonding characteristics.

Q3: What is the keto-enol equilibrium constant (pKE) of this compound in aqueous solution?

A3: The pKE of this compound has been determined to be 4.89, indicating that the keto form is favored in aqueous solution .

Q4: How is this compound used in the synthesis of gem-difluoroanalogues of monoterpenes?

A4: this compound reacts with trifluoromethyltrimethylsilane to generate an enol silyl ether, a key intermediate in the synthesis of 3,3-difluoro-6-methylhept-5-en-2-one. This ketone is a versatile precursor for synthesizing 4,4-difluoroterpenes, including difluorolinalool and difluorogeraniol .

Q5: Can this compound be used as a carbanion source in organic synthesis?

A5: Yes, this compound can act as a carbanion source in reactions with 2H-pyran-2-ones, leading to the formation of unsymmetrical biaryls . This approach provides a unique route to diversely substituted biaryls, important structural motifs in pharmaceuticals and materials science.

Q6: How is this compound employed in the synthesis of α-(trimethylsilyl)allenyl ketones?

A6: α-(Trimethylsilyl)allenyl ketones can be efficiently synthesized through a one-pot reaction involving propargylic chlorides and this compound . This reaction offers a streamlined approach to these valuable synthetic intermediates.

Q7: Describe the use of this compound in palladium-catalyzed acetylation reactions.

A7: this compound serves as an acyl anion equivalent in palladium-catalyzed coupling reactions with aryl bromides. This methodology enables the efficient synthesis of aryl methyl ketones, offering a valuable alternative to traditional Friedel-Crafts acylation .

Q8: How does this compound participate in tandem aldol-Tishchenko reactions?

A8: The enolate of this compound, generated by treatment with LDA, undergoes tandem aldol-Tishchenko reactions with aldehydes. This reaction sequence provides diastereoselective access to 1,3-diol derivatives, valuable building blocks in organic synthesis .

Q9: Can this compound be used as a substrate in biocatalytic asymmetric reduction?

A9: Yes, various microorganisms, including Candida parapsilosis and Rhodotorula sp. can reduce this compound asymmetrically to (R)- or (S)-1-trimethylsilylethanol, respectively. These chiral alcohols are valuable building blocks for synthesizing pharmaceuticals and agrochemicals.

Q10: How does the presence of a silicon atom in this compound affect its biocatalytic reduction?

A10: The silicon atom in this compound significantly influences its interaction with enzymes, often leading to higher reaction rates and enantioselectivities compared to its carbon analogue, 3,3-dimethyl-2-butanone . This highlights the potential of silicon-containing substrates for developing efficient biocatalytic processes.

Q11: What factors can impact the yield and enantioselectivity of this compound bioreduction?

A11: Several factors influence biocatalytic reduction, including:

  • Microorganism/Enzyme Source: Different enzymes exhibit varying activities and selectivities towards this compound .
  • Reaction Medium: Biphasic systems, organic solvents, and ionic liquids can significantly influence enzyme activity, stability, and selectivity .
  • Carbon Source: The type and concentration of the carbon source in the culture medium can affect enzyme production and activity .
  • Reaction Parameters: Optimizing parameters such as pH, temperature, substrate concentration, and enzyme loading is crucial for achieving high yields and enantioselectivities .

Q12: How does immobilization of biocatalysts affect the asymmetric reduction of this compound?

A12: Immobilization of enzymes or whole cells can enhance their stability and reusability in biocatalytic processes. For example, immobilizing Candida parapsilosis cells on calcium alginate improved the yield of (R)-1-trimethylsilylethanol compared to using free cells .

Q13: Can this compound be used in transcyanation reactions catalyzed by (R)-oxynitrilase?

A13: Yes, (R)-oxynitrilase from various plant sources effectively catalyzes the transcyanation of this compound with acetone cyanohydrin, yielding optically active (R)-2-trimethylsilyl-2-hydroxyl-propionitrile . This silicon-containing cyanohydrin is a valuable chiral building block.

Q14: What is the "silicon effect" observed in these biocatalytic transcyanation reactions?

A14: The presence of the silicon atom in this compound significantly enhances both the substrate conversion and the enantiomeric excess of the product compared to its carbon counterpart. This "silicon effect" highlights the unique influence of silicon on enzyme-substrate interactions .

Q15: Have there been computational studies on this compound and its reactions?

A15: Yes, theoretical calculations have been employed to study the basicity of phosphino(trimethylsilyl)carbenes, which are structurally related to this compound. These calculations provide insights into the pKa values of the corresponding conjugate acids and their reactivity with organic acids .

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